3-Cyano-2-fluoro-4-methoxybenzoic acid

Description

Significance of Fluorinated Benzoic Acid Derivatives in Advanced Organic Synthesis

Fluorinated benzoic acid derivatives are a class of compounds that have garnered significant attention in the field of organic synthesis. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. ossila.com This is due to fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond.

In the context of benzoic acid, the presence of a fluorine substituent can influence the acidity of the carboxylic acid group, modulate the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution, and enhance metabolic stability in biological systems. These characteristics make fluorinated benzoic acids valuable intermediates in the synthesis of complex molecules, particularly in the development of new pharmaceutical agents and agrochemicals where fine-tuning of molecular properties is crucial. chemimpex.com For instance, fluorinated analogs of known drugs are often synthesized to improve their efficacy, pharmacokinetic profile, and bioavailability.

Overview of the Chemical Compound's Structural Features and Functional Group Contributions

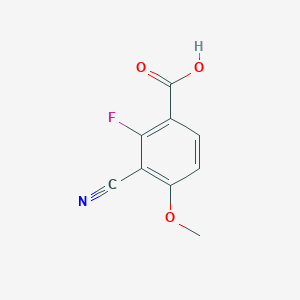

The chemical structure of 3-Cyano-2-fluoro-4-methoxybenzoic acid is characterized by a benzene (B151609) ring substituted with four different functional groups: a carboxylic acid, a cyano group, a fluorine atom, and a methoxy (B1213986) group. The specific positioning of these groups at the 1, 3, 2, and 4 positions, respectively, creates a unique electronic and steric environment that dictates the molecule's reactivity and potential applications.

Table 1: Structural and Chemical Information for this compound

| Property | Value |

|---|---|

| Chemical Formula | C₉H₆FNO₃ |

| IUPAC Name | This compound |

| Molecular Weight | 195.15 g/mol |

| CAS Number | 1365578-07-7 |

The carboxylic acid group (-COOH) is the primary functional group, defining the molecule as a benzoic acid derivative. It is an electron-withdrawing group and a hydrogen bond donor and acceptor, influencing the compound's acidity and solubility.

The cyano group (-C≡N) , positioned meta to the carboxylic acid, is a strong electron-withdrawing group. Its presence significantly impacts the electronic density of the aromatic ring, making it more electron-deficient. This can influence the regioselectivity of further chemical transformations.

The fluorine atom (-F) , located ortho to the carboxylic acid, is the most electronegative element. It exerts a strong electron-withdrawing inductive effect. Its position can also introduce steric hindrance, potentially influencing the conformation of the carboxylic acid group and affecting reactions at adjacent positions.

The combination of these functional groups on the benzoic acid core results in a molecule with a distinct profile of reactivity and potential as a versatile building block in the synthesis of more complex and potentially bioactive molecules. The interplay between the electron-withdrawing nature of the cyano and fluoro groups and the potentially electron-donating resonance effect of the methoxy group creates a nuanced electronic landscape on the aromatic ring, opening avenues for selective chemical modifications.

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-2-fluoro-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO3/c1-14-7-3-2-5(9(12)13)8(10)6(7)4-11/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCJVYVIYGWZFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

840481-53-0 | |

| Record name | 3-cyano-2-fluoro-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyano 2 Fluoro 4 Methoxybenzoic Acid and Its Analogues

Established Synthetic Routes and Precursors

Traditional synthetic routes to 3-cyano-2-fluoro-4-methoxybenzoic acid and its analogues typically involve a sequence of well-established organic reactions. These multi-step approaches rely on the strategic introduction and manipulation of functional groups on a benzene (B151609) ring, often starting from readily available precursors.

Multi-step Organic Synthesis Approaches

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler starting materials. In the context of substituted benzoic acids, these sequences often involve reactions such as nitration, halogenation, reduction, and oxidation. The order of these reactions is crucial to ensure the correct regiochemistry of the final product.

A common strategy involves the introduction of a nitro group, which can later be converted to a cyano group. For instance, a plausible route to a related compound, 3-fluoro-4-cyanobenzoic acid, starts with 2-chloro-4-nitrobenzoic acid. This precursor undergoes a halogen exchange reaction to introduce the fluorine atom, followed by the reduction of the nitro group to an amine. The resulting amino group is then transformed into a cyano group via a Sandmeyer reaction.

The oxidation of an alkyl side chain on an aromatic ring is another established method for the synthesis of benzoic acids. For example, a substituted toluene (B28343) can be oxidized to the corresponding benzoic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). This approach is particularly useful when the desired substitution pattern is more easily achieved on a toluene derivative.

Utilization of Halogenated and Cyano-Substituted Benzoic Acid Intermediates

The synthesis of this compound can also be envisioned starting from more functionalized intermediates, such as halogenated and cyano-substituted benzoic acids. These intermediates provide a scaffold upon which the remaining functional groups can be installed.

For example, a synthetic pathway could commence with a dihalogenated benzoic acid. Through regioselective nucleophilic aromatic substitution, one of the halogens could be replaced by a methoxy (B1213986) group. The remaining halogen can then serve as a handle for the introduction of the cyano group, potentially through a palladium-catalyzed cyanation reaction.

Alternatively, a precursor already containing the cyano and methoxy groups could be subjected to a fluorination reaction. The choice of starting material and the sequence of reactions are dictated by the directing effects of the existing substituents and the compatibility of the functional groups with the reaction conditions.

The following table summarizes some key transformations in multi-step syntheses of substituted benzoic acids:

| Transformation | Reagents | Precursor Functional Group | Product Functional Group |

| Nitration | HNO₃, H₂SO₄ | Aryl-H | Aryl-NO₂ |

| Halogen Exchange | Metal Fluoride (B91410) (e.g., KF) | Aryl-Cl | Aryl-F |

| Nitro Reduction | Fe/HCl or SnCl₂/HCl | Aryl-NO₂ | Aryl-NH₂ |

| Sandmeyer Reaction | NaNO₂, HCl, CuCN | Aryl-NH₂ | Aryl-CN |

| Side-Chain Oxidation | KMnO₄ | Aryl-Alkyl | Aryl-COOH |

Advanced Synthetic Strategies and Catalysis

In recent years, the development of advanced synthetic methodologies has provided more efficient and selective routes to highly functionalized aromatic compounds. These strategies often rely on transition-metal catalysis and biocatalysis, offering advantages in terms of reaction conditions, functional group tolerance, and atom economy.

Transition-Metal-Catalyzed Fluorination and Functionalization Protocols

Transition-metal catalysis has revolutionized organic synthesis, and the introduction of fluorine into aromatic rings is no exception. Palladium-catalyzed C-H fluorination has emerged as a powerful tool for the direct installation of fluorine atoms onto an aromatic scaffold. nih.gov This approach can offer high regioselectivity, often directed by existing functional groups on the ring. For a precursor to this compound, a directing group could be used to guide the fluorination to the desired position.

Palladium-catalyzed cross-coupling reactions are also instrumental in the synthesis of cyanated aromatic compounds. nih.gov The cyanation of aryl halides and triflates using reagents like zinc cyanide (Zn(CN)₂) is a well-established method. organic-chemistry.org This reaction is known for its broad functional group tolerance, making it suitable for complex substrates. nih.gov A plausible advanced route to this compound could involve the palladium-catalyzed cyanation of a corresponding aryl halide or triflate intermediate.

The following table highlights some modern transition-metal-catalyzed reactions relevant to the synthesis of the target compound:

| Reaction | Catalyst | Reactants | Product Feature |

| C-H Fluorination | Palladium complexes | Aryl-H, Fluorinating agent | Direct introduction of Fluorine |

| Cyanation | Palladium complexes | Aryl-Halide/Triflate, Cyanide source | Introduction of Cyano group |

Oxidative C-C Bond Cleavage Protocols in Benzoic Acid Synthesis

The synthesis of benzoic acids can also be achieved through the oxidative cleavage of C-C bonds in more complex aromatic precursors. While the oxidation of simple alkyl side chains is a classic transformation, modern methods allow for the cleavage of more elaborate structures. openstax.org

For instance, certain oxidative systems can cleave a carbon-carbon bond within a side chain attached to an aromatic ring, ultimately yielding a carboxylic acid group. leah4sci.comyoutube.comyoutube.com This strategy can be particularly useful if the starting material is a readily available natural product or a derivative with a more complex side chain. The mechanism of these reactions often involves the formation of radical intermediates at the benzylic position. openstax.org

While not yet widely applied to the synthesis of highly substituted benzoic acids like this compound, the development of selective C-C bond cleavage reactions represents a promising future direction for the synthesis of such complex molecules from alternative starting materials.

Biocatalytic Approaches in the Synthesis of Related Agrochemical Intermediates

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. In the context of synthesizing agrochemical intermediates, two classes of enzymes are particularly relevant: fluorinases and nitrilases.

Enzymatic fluorination, while still a developing field, holds immense promise for the selective introduction of fluorine under mild conditions. nih.gov Fluorinases are a unique class of enzymes capable of forming a carbon-fluorine bond. researchgate.net While their substrate scope is currently limited, ongoing research is focused on engineering these enzymes for broader applications, which could one day include the synthesis of complex fluorinated aromatics.

Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids. csir.co.za This biocatalytic transformation is highly efficient and often proceeds under mild pH and temperature conditions, avoiding the harsh acidic or basic hydrolysis typically required in traditional organic synthesis. nih.gov A biocatalytic approach to this compound could involve the use of a nitrilase in the final step to convert a corresponding benzonitrile (B105546) precursor into the desired carboxylic acid. researchgate.netresearchgate.net This would be an environmentally benign and highly selective method for the final synthetic step.

Process Optimization and Scalability Considerations in Academic Synthesis

The transition from a laboratory-scale synthesis to a larger, more scalable process presents a unique set of challenges, particularly within an academic research setting where resources and equipment may be limited. The optimization of a synthetic route for a multi-substituted aromatic compound like this compound involves a systematic investigation of reaction parameters to maximize yield, purity, and efficiency while minimizing cost and environmental impact.

A plausible synthetic approach for this compound could involve a multi-step sequence starting from a readily available substituted toluene or benzoic acid derivative. Key transformations would likely include fluorination, methoxylation, cyanation, and oxidation. The optimization of such a sequence requires a holistic approach, as improvements in one step can have significant downstream consequences. whiterose.ac.uk

Key Parameters for Optimization:

Several critical parameters must be considered during the optimization of each synthetic step:

Solvent Selection: The choice of solvent can significantly influence reaction rates, solubility of reagents and intermediates, and ease of product isolation. For instance, in the synthesis of related fluorinated benzoic acids, solvents like dichloromethane, 1,2-dichloroethane, and carbon disulfide have been employed for Friedel-Crafts acylation reactions. google.com The scalability of a process often necessitates a shift towards greener and more cost-effective solvents.

Catalyst Loading and Type: In reactions such as halogenation or oxidation, the choice and amount of catalyst are crucial. For example, in the synthesis of related cyanobenzoic acids, palladium-based catalysts are often used. google.com Optimization would involve screening different catalysts and ligands to find the most active and selective system, and then minimizing the catalyst loading to reduce costs and residual metal contamination in the final product.

Reaction Temperature and Time: These two parameters are intrinsically linked and have a profound impact on reaction kinetics and the formation of byproducts. An optimal temperature profile is one that provides a reasonable reaction rate without promoting decomposition or side reactions. Automated reaction platforms can be employed to efficiently screen a wide range of temperatures and reaction times to identify the optimal conditions. researchgate.net

Reagent Stoichiometry: The molar ratio of reactants can affect conversion, selectivity, and the impurity profile. For example, in the synthesis of 4-fluoro-2-methylbenzoic acid, the molar ratio of m-fluorotoluene to the acylating agent is a critical parameter. google.com Minimizing the excess of any single reagent is often a key goal in process optimization to reduce waste and cost.

Work-up and Purification Procedures: In an academic setting, chromatography is a common purification method. However, for larger scale synthesis, this becomes impractical. Therefore, optimization should focus on developing scalable purification techniques such as crystallization or distillation. The choice of solvent for extraction and crystallization is also a critical optimization parameter.

Illustrative Data for Optimization:

| Experiment | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)2 | Toluene | 80 | 12 | 65 |

| 2 | Pd(OAc)2 | DMF | 80 | 12 | 72 |

| 3 | PdCl2(PPh3)2 | Toluene | 100 | 8 | 85 |

| 4 | PdCl2(PPh3)2 | DMF | 100 | 8 | 91 |

| 5 | PdCl2(dppf) | Toluene | 100 | 6 | 88 |

| 6 | PdCl2(dppf) | DMF | 100 | 6 | 95 |

This table is a hypothetical representation for illustrative purposes.

Scalability Challenges in an Academic Setting:

Scaling up a synthesis from milligram to multi-gram or even kilogram quantities in an academic laboratory presents several hurdles:

Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become hazardous on a larger scale due to the reduced surface-area-to-volume ratio, which can lead to thermal runaways. The use of jacketed reactors and careful monitoring of the internal temperature are essential.

Mass Transfer: In heterogeneous reactions, efficient stirring becomes critical to ensure adequate mixing of reactants. What works in a small flask may not be sufficient in a larger vessel, potentially leading to lower yields or the formation of byproducts.

Reagent Addition: The rate of addition of a reagent can be critical for controlling the reaction temperature and minimizing side reactions. On a larger scale, this often requires the use of addition funnels or syringe pumps.

Product Isolation and Purification: As mentioned earlier, chromatographic purification is not scalable. Developing a robust crystallization procedure is often the most viable option for obtaining a pure product on a larger scale. This involves screening various solvent systems and optimizing cooling profiles.

Safety Considerations: Handling larger quantities of flammable solvents and potentially toxic reagents necessitates a thorough safety review and the use of appropriate personal protective equipment and engineering controls, such as fume hoods. A patent for the preparation of 3-cyano-2,4-dihalogen-5-fluoro-benzoic acid highlights that certain procedures, like diazotization and reaction with cyanide salts, are unfavorable to carry out on a larger scale due to safety concerns. chemicalbook.com

Investigation of Chemical Reactivity and Transformation Mechanisms

Reaction Pathways of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site of reactivity in 3-Cyano-2-fluoro-4-methoxybenzoic acid, readily undergoing typical transformations such as esterification and amidation.

Esterification: The formation of esters from carboxylic acids is a fundamental reaction in organic synthesis. masterorganicchemistry.com In the case of this compound, esterification can be achieved by reaction with an alcohol in the presence of an acid catalyst. This reaction proceeds via the Fischer esterification mechanism, where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess or water is removed as it is formed.

Amide Bond Formation: The carboxylic acid can also be converted to amides, which are crucial linkages in many biologically active molecules. This transformation typically involves the activation of the carboxylic acid, for instance, by converting it to a more reactive acyl chloride or by using a coupling reagent. These activated intermediates then readily react with primary or secondary amines to form the corresponding amides. The use of coupling reagents is a common strategy for forming amide bonds under mild conditions. rsc.org

Decarboxylation: While not a common reaction under standard conditions for benzoic acids, decarboxylation can be induced under specific, often harsh, conditions. For aromatic carboxylic acids, the stability of the resulting aryl anion is a key factor. The presence of electron-withdrawing groups can facilitate this process, although it typically requires high temperatures or specialized reagents.

Reactivity Profiles of the Cyano and Fluoro Substituents

The cyano and fluoro groups significantly influence the electronic properties of the aromatic ring, thereby affecting its reactivity.

Cyano Group Reactivity: The cyano (-C≡N) group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the triple bond. wikipedia.org This property deactivates the aromatic ring towards electrophilic substitution. uomustansiriyah.edu.iqmsu.edu Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the cyano group. The cyano group itself can undergo several transformations:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. libretexts.orglumenlearning.com This reaction proceeds through an amide intermediate. lumenlearning.com

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgorganic-chemistry.org

Nucleophilic and Electrophilic Aromatic Substitution Studies

The substitution pattern of this compound, with its combination of electron-withdrawing and electron-donating groups, presents a complex scenario for aromatic substitution reactions.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing cyano and fluoro groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA_r). The fluorine atom, being a good leaving group in SNA_r reactions, can be displaced by various nucleophiles. The cyano group, being a powerful activating group for SNA_r, enhances the reactivity of the ring towards nucleophilic attack. uomustansiriyah.edu.iq The methoxy (B1213986) group, an electron-donating group, would generally disfavor this reaction. However, the combined activating effect of the cyano and fluoro groups likely dominates.

Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. cardiff.ac.uk For this compound to participate in a Suzuki-Miyaura coupling, it would first need to be converted to a suitable derivative, such as an aryl halide or triflate. For instance, if the carboxylic acid were converted to a different functional group and a bromine or iodine atom were introduced onto the ring, this derivative could then act as a substrate in a Suzuki-Miyaura reaction. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.commdpi.com

Oxidation and Reduction Chemistry for Functional Group Interconversion

The functional groups on this compound can be interconverted through oxidation and reduction reactions.

Oxidation: The methoxy group (-OCH₃) can potentially be oxidized, although this typically requires strong oxidizing agents and may lead to cleavage of the methyl group or degradation of the aromatic ring. Oxidation of the aromatic ring itself is generally difficult due to the presence of deactivating groups.

Reduction:

Reduction of the Cyano Group: As mentioned earlier, the cyano group can be reduced to a primary amine (CH₂NH₂) using powerful reducing agents. libretexts.orgorganic-chemistry.org

Reduction of the Carboxylic Acid Group: The carboxylic acid group can be reduced to a primary alcohol (-CH₂OH) using reagents like lithium aluminum hydride. This is a common transformation in organic synthesis.

Interactive Data Table: Summary of Potential Reactions

| Reaction Type | Moiety Involved | Reagents and Conditions | Expected Product |

| Esterification | Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| Amidation | Carboxylic Acid | Amine, Coupling Agent | Amide |

| Nitrile Hydrolysis | Cyano Group | Acid or Base, Water, Heat | Carboxylic Acid |

| Nitrile Reduction | Cyano Group | LiAlH₄ or H₂/Catalyst | Primary Amine |

| Nucleophilic Aromatic Substitution | Fluoro Group | Nucleophile | Substituted Benzoic Acid |

| Suzuki-Miyaura Coupling | (Requires derivatization to Aryl Halide) | Organoboron, Pd catalyst, Base | Biphenyl derivative |

| Carboxylic Acid Reduction | Carboxylic Acid | LiAlH₄ | Primary Alcohol |

Derivatization Strategies for Analytical and Synthetic Applications

Methodologies for Enhancing Analytical Signal Detection

The inherent physicochemical properties of 3-cyano-2-fluoro-4-methoxybenzoic acid may not be optimal for direct analysis by certain instrumental techniques. Derivatization can overcome these limitations by improving volatility for gas chromatography (GC), enhancing ionization efficiency for mass spectrometry (MS), or introducing a chromophore or fluorophore for ultraviolet-visible (UV-Vis) or fluorescence detection in high-performance liquid chromatography (HPLC). researchgate.netgreyhoundchrom.com

The primary target for derivatization on the this compound molecule is the carboxylic acid group. This functional group can be readily converted into a variety of derivatives with improved analytical characteristics. colostate.edu

Esterification for GC Analysis: To increase volatility for GC analysis, the carboxylic acid can be converted into a more volatile ester. researchgate.net Common methods include reaction with an alcohol (e.g., methanol (B129727), ethanol) in the presence of an acid catalyst like hydrochloric acid or boron trifluoride. greyhoundchrom.com For enhanced detection, especially with electron capture detection (ECD), halogenated alcohols or reagents like pentafluorobenzyl bromide (PFBBr) can be employed to introduce highly electronegative groups. researchgate.net

Silylation for GC Analysis: Silylation is another widely used technique to increase volatility and thermal stability. researchgate.netcolostate.edu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the carboxylic acid to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. researchgate.net

Derivatization for HPLC-MS Analysis: For liquid chromatography-mass spectrometry (LC-MS), derivatization can improve ionization efficiency and chromatographic retention. Reagents that introduce a permanently charged moiety or a readily ionizable group can significantly enhance the signal in electrospray ionization (ESI)-MS. For instance, derivatizing the carboxylic acid with a reagent containing a quaternary ammonium (B1175870) group can lead to a strong signal in positive-ion mode. A new derivatization reagent, 4-bromo-N-methylbenzylamine, has been shown to be effective for mono-, di-, and tri-carboxylic acids, facilitating detection by positive ESI-MS/MS. nih.gov

Below is an interactive table summarizing common derivatization reagents for the carboxylic acid group of this compound.

| Derivatization Method | Reagent | Analytical Technique | Purpose |

| Esterification | Methanol/HCl | GC | Increased volatility |

| Esterification | Pentafluorobenzyl bromide (PFBBr) | GC-ECD | Enhanced sensitivity |

| Silylation | BSTFA, MSTFA | GC | Increased volatility and thermal stability |

| Amidation | 4-bromo-N-methylbenzylamine | HPLC-MS | Improved ionization and detection |

On-tissue chemical derivatization (OTCD) is an emerging technique in mass spectrometry imaging (MSI) that allows for the enhanced detection and spatial mapping of molecules directly on a tissue section. nih.govnih.govresearchgate.netulster.ac.uk For this compound, OTCD could be employed to visualize its distribution in a biological sample. Reagents that react with carboxylic acids, such as those that add a permanent positive charge, can significantly improve the ionization efficiency in matrix-assisted laser desorption/ionization (MALDI)-MSI. nih.govmdpi.com For example, reagents like Girard's Reagent T (GT) in combination with a coupling reagent can be sprayed onto the tissue to convert the carboxylic acid into a charged derivative, thereby increasing its detection sensitivity. mdpi.com

Functional Group Modifications for Novel Derivative Synthesis

Beyond analytical purposes, the functional groups of this compound serve as handles for the synthesis of novel derivatives with potentially altered biological activity or material properties.

Modification of the Carboxylic Acid: The carboxylic acid is a versatile starting point for a wide range of transformations. It can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which is a highly reactive intermediate. This acid chloride can then be reacted with various nucleophiles to form amides, esters, or other acyl derivatives. For example, reaction with a primary or secondary amine would yield the corresponding amide, a common functional group in many biologically active molecules.

Modification of the Cyano Group: The cyano group can also be chemically transformed. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid, though this would be a competing reaction with the existing carboxylic acid. More selectively, the cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a new basic functional group, significantly altering the molecule's properties.

Nucleophilic Aromatic Substitution: The fluorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing cyano and carboxylic acid groups. This allows for the displacement of the fluoride (B91410) ion by various nucleophiles, such as amines, alkoxides, or thiolates, providing a pathway to a diverse range of substituted benzoic acid derivatives. researchgate.net

The following table outlines potential synthetic modifications of this compound.

| Functional Group | Reagent/Condition | Product Functional Group |

| Carboxylic Acid | SOCl₂, then RNH₂ | Amide |

| Carboxylic Acid | SOCl₂, then ROH | Ester |

| Cyano Group | LiAlH₄ or H₂/catalyst | Primary Amine |

| Fluoro Group | RNH₂ / heat | Secondary Amine |

| Fluoro Group | RO⁻ | Ether |

Strategies for Chiral Derivatization

While this compound is not chiral itself, it can be used as a chiral derivatizing agent if it were synthesized in an enantiomerically pure form (for example, if it possessed axial chirality, though this is not immediately apparent from its structure). More commonly, if the research goal involved the separation of enantiomers of another chiral molecule, this compound could be reacted with the chiral analyte to form diastereomers.

For instance, if one were analyzing a chiral amine or alcohol, the carboxylic acid of this compound could be activated (e.g., to the acid chloride) and then reacted with the chiral analyte. The resulting diastereomeric amides or esters would have different physical properties and could be separated by standard chromatographic techniques like HPLC or GC on a non-chiral stationary phase. acs.orgnih.govnih.gov The choice of derivatization reagent is crucial for achieving good separation and sensitive detection.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound such as 3-Cyano-2-fluoro-4-methoxybenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for unambiguous structure confirmation.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy would provide information on the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The spectrum would be expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts, integration values, and coupling patterns (splitting) of these signals would be critical for assigning the specific positions of the substituents on the benzoic acid ring. However, no experimental ¹H NMR data has been reported in the available literature.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and to identify their chemical environments. For this compound, distinct signals would be anticipated for the carboxylic acid carbon, the cyano carbon, the aromatic carbons, and the methoxy carbon. The presence of the electron-withdrawing fluorine and cyano groups, as well as the electron-donating methoxy group, would significantly influence the chemical shifts of the aromatic carbons, aiding in their specific assignment. No experimental ¹³C NMR data is currently available in public databases or scientific publications.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy would be a highly informative technique. ¹⁹F NMR is particularly sensitive and provides a wide chemical shift range, making it excellent for detecting subtle differences in the electronic environment of the fluorine atom. The spectrum for this compound would be expected to show a single resonance, and its chemical shift and coupling to nearby protons would confirm its position on the aromatic ring. Unfortunately, no experimental ¹⁹F NMR data has been published.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to display characteristic absorption or scattering bands corresponding to the vibrations of its key functional groups. These would include:

O-H stretch of the carboxylic acid, typically a broad band.

C=O stretch of the carboxylic acid.

C≡N stretch of the cyano group.

C-O stretches of the methoxy and carboxylic acid groups.

C-F stretch .

Aromatic C=C and C-H vibrations .

While these characteristic frequencies can be predicted, specific experimental IR and Raman spectra for this compound have not been documented in the searched sources.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. While experimental HRMS data for this compound is not available, predicted data for various adducts have been calculated. uni.lu This theoretical data is invaluable for identifying the compound in mass spectrometry analyses.

| Adduct | m/z (Predicted) | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 196.04045 | 136.2 |

| [M+Na]⁺ | 218.02239 | 147.6 |

| [M-H]⁻ | 194.02589 | 137.9 |

| [M+NH₄]⁺ | 213.06699 | 153.5 |

| [M+K]⁺ | 233.99633 | 145.2 |

| [M+H-H₂O]⁺ | 178.03043 | 123.8 |

| [M+HCOO]⁻ | 240.03137 | 154.8 |

| [M+CH₃COO]⁻ | 254.04702 | 194.4 |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, direct analysis of polar compounds like carboxylic acids can be challenging due to their low volatility and tendency to adsorb onto the chromatographic column, leading to poor peak shape and low sensitivity. colostate.eduoup.com Therefore, the GC-MS analysis of this compound typically requires a derivatization step to convert the polar carboxylic acid group into a less polar, more volatile ester. colostate.edu

Derivatization: The most common method of derivatization for carboxylic acids is esterification, frequently to form methyl esters. colostate.edu This can be achieved using various reagents:

Boron trifluoride-methanol (BF₃·MeOH): This is a widely used reagent for preparing methyl esters of fatty acids and other carboxylic acids for GC analysis. colostate.eduresearchgate.net The sample is heated with the reagent, which catalyzes the esterification process.

Diazomethane (B1218177): While highly effective and reacting quickly, diazomethane is toxic and explosive, requiring special handling precautions. colostate.edu

Silylating agents: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create trimethylsilyl (B98337) (TMS) esters, which are volatile and suitable for GC analysis. colostate.edu

Diphenyl diazomethane: A novel reagent that allows for rapid derivatization (<1 minute) of fluorinated carboxylic acids, offering a potential alternative for high-throughput analysis. nih.gov

Once derivatized, the resulting ester of this compound can be readily analyzed by GC-MS. The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which generates a mass spectrum based on the fragmentation pattern of the molecule. This fragmentation pattern serves as a chemical fingerprint, allowing for highly specific identification. The mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized compound and characteristic fragment ions resulting from the loss of groups like the methoxycarbonyl (-COOCH₃) or cyano (-CN) moieties.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its high-performance variant, UHPLC-MS, are premier techniques for the analysis of polar and non-volatile compounds, making them exceptionally well-suited for this compound. A significant advantage of these methods is that they can often analyze the compound directly in its native form, circumventing the need for chemical derivatization. researchgate.netnih.gov

Methodology: An analysis method would typically use reverse-phase chromatography for separation. protocols.ioresearchgate.net

Stationary Phase: A C18 or a Phenyl-Hexyl column is commonly employed for the separation of aromatic compounds. researchgate.net

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid to control pH and improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to separate the analyte from other components in the sample. protocols.io

Ionization: Electrospray ionization (ESI) is the most common ionization technique for this type of analysis. Given the acidic nature of the carboxyl group, detection is typically performed in negative ion mode ([M-H]⁻), where the instrument monitors for the deprotonated molecule. protocols.ioresearchgate.net Positive ion mode can also be used to monitor for adducts like [M+H]⁺ or [M+Na]⁺.

Detection: Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. In this mode, a specific precursor ion (e.g., the [M-H]⁻ ion at m/z 194.02) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for accurate quantification even at very low concentrations. protocols.ioresearchgate.net

The table below shows the predicted mass-to-charge ratios (m/z) and collision cross-section (CCS) values for various adducts of this compound, which are critical parameters for developing LC-MS methods.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M-H]⁻ | 194.02589 | 137.9 |

| [M+H]⁺ | 196.04045 | 136.2 |

| [M+Na]⁺ | 218.02239 | 147.6 |

| [M+K]⁺ | 233.99633 | 145.2 |

| [M+NH₄]⁺ | 213.06699 | 153.5 |

Data sourced from PubChemLite database for C9H6FNO3. uni.lu

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a technique used to visualize the spatial distribution of molecules within a sample, such as a thin tissue section. The analyte is co-crystallized with a UV-absorbing matrix, which, when irradiated by a laser, desorbs and ionizes the analyte for mass spectrometric analysis.

While no specific studies detailing the MALDI-MSI analysis of this compound were identified, its structural similarity to known MALDI matrices is noteworthy. Many effective matrices are derivatives of cinnamic acid or benzoic acid. For example, α-cyano-4-hydroxycinnamic acid (CHCA) is a "gold standard" matrix for the analysis of peptides and small molecules. The subject compound shares the cyano and carboxylic acid functional groups, suggesting it could potentially function as a MALDI matrix itself or be readily analyzed using existing matrices.

In a hypothetical MALDI-MSI experiment to map the distribution of this compound, a thin sample slice would be coated with a suitable matrix (e.g., CHCA). A laser would then be rastered across the sample surface, generating a mass spectrum at each x,y-coordinate. By plotting the intensity of the ion corresponding to the compound (e.g., m/z 196.04 for [M+H]⁺), a two-dimensional ion-density map can be created, revealing its precise location and concentration profile within the sample.

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.

A crystal structure for this compound is not publicly available in the Crystallography Open Database. However, the analysis of structurally similar benzoic acid derivatives provides significant insight into the expected solid-state conformation. Benzoic acids commonly form centrosymmetric dimers in the crystal lattice, where two molecules are linked by a pair of strong O—H···O hydrogen bonds between their carboxylic acid groups. researchgate.net

For illustrative purposes, the crystal data of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide, which also contains a cyano group attached to a nitrogen, is presented. This structure reveals key geometric features and intermolecular contacts. mdpi.com In a crystal of this compound, one would anticipate the formation of the characteristic acid-acid dimer. The planarity of the molecule would be influenced by the steric and electronic effects of the fluoro, cyano, and methoxy substituents, with expected dihedral angles between the carboxylic acid group and the benzene (B151609) ring.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.1974(6) |

| b (Å) | 10.6696(7) |

| c (Å) | 12.9766(8) |

| α, β, γ (°) | 90, 90, 90 |

Advanced Chromatographic Method Development

HPLC and UHPLC are the cornerstones of analytical chemistry for the separation, identification, and quantification of non-volatile compounds like this compound. nih.gov UHPLC, which uses columns packed with smaller particles (< 2 µm), offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. nih.gov

Developing a robust method for this compound involves the systematic optimization of several key parameters:

Column Chemistry: The choice of stationary phase is critical for achieving the desired separation. While standard C18 columns are a common starting point, screening different column chemistries can reveal superior selectivity for complex mixtures.

Mobile Phase: The composition of the mobile phase, including the organic solvent (acetonitrile or methanol), the aqueous component, and additives like formic or acetic acid, is adjusted to optimize retention and peak shape.

Gradient Elution: A gradient program, where the proportion of organic solvent is increased over the course of the analysis, is typically required to elute compounds with a range of polarities. usda.gov

Temperature: Column temperature is controlled to ensure reproducible retention times and can also be used to fine-tune selectivity.

Detector: A UV detector is commonly used, with the wavelength set to an absorbance maximum for the compound. For greater specificity and sensitivity, coupling the HPLC/UHPLC system to a mass spectrometer is preferred, as detailed in section 5.3.3.

The following table summarizes various stationary phases that could be employed in the method development for this compound.

| Stationary Phase | Primary Interaction Mechanism | Potential Application |

|---|---|---|

| C18 (Octadecylsilane) | Hydrophobic (Reversed-Phase) | General purpose, good starting point for retaining aromatic compounds. |

| Phenyl-Hexyl | Hydrophobic and π-π interactions | Offers alternative selectivity for aromatic and unsaturated compounds due to interactions with the phenyl ring. researchgate.net |

| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, ion-exchange | Provides unique selectivity for halogenated compounds and positional isomers. |

| HILIC (Hydrophilic Interaction) | Partitioning into an adsorbed water layer | Suitable for very polar compounds that are poorly retained in reversed-phase mode. mdpi.com |

As discussed in the GC-MS section (5.3.2), the high polarity and low volatility of this compound make its direct analysis by GC challenging. colostate.edu Therefore, method development for GC analysis almost invariably begins with the selection and optimization of a derivatization procedure to create a more volatile and thermally stable analyte (e.g., a methyl or silyl (B83357) ester). colostate.eduoup.com

Following successful derivatization, the GC method development focuses on:

Column Selection: The choice of stationary phase depends on the polarity of the derivative. For the resulting ester, a non-polar or intermediate-polarity column, such as one with a 5% phenyl polysiloxane phase (e.g., DB-5 or HP-5), is often suitable. These phases separate compounds primarily based on their boiling points. sigmaaldrich.com If direct analysis of the underivatized acid is attempted, a highly polar, specialized column (e.g., a polyethylene (B3416737) glycol/Carbowax phase like FFAP) is required to manage the polarity and reduce peak tailing, though these columns have lower maximum operating temperatures. colostate.edu

Temperature Program: The oven temperature is programmed to start at a lower temperature to trap the analytes at the head of the column and then ramped up to elute the compounds based on their volatility. The ramp rate and final temperature are optimized to achieve good separation between the analyte and any impurities.

Injector and Detector: A split/splitless injector is typically used. The detector of choice is often a Flame Ionization Detector (FID) for quantitative analysis due to its robustness and wide linear range, or a mass spectrometer for definitive identification. oup.com

Supercritical Fluid Chromatography (SFC) in Chemical Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful analytical technique, offering a unique combination of the benefits of both gas and liquid chromatography. Its application in the analysis of polar aromatic compounds, such as this compound, provides a green and efficient alternative to traditional high-performance liquid chromatography (HPLC). The use of supercritical carbon dioxide as the primary mobile phase component significantly reduces the consumption of organic solvents. mdpi.com

The polarity of this compound, stemming from its carboxylic acid, cyano, and methoxy functional groups, makes SFC a particularly suitable method for its separation and analysis. The technique's high efficiency, rapid analysis times, and reduced backpressure are attributable to the low viscosity and high diffusivity of supercritical fluids. uva.es

Methodology and Research Findings

In the analysis of acidic aromatic compounds like this compound, careful selection of the stationary phase and mobile phase composition is critical for achieving optimal separation and peak shape.

Stationary Phase Selection: A variety of polar stationary phases are effective in SFC for the retention and separation of polar analytes. For a compound with the functionality of this compound, polar stationary phases such as those with 2-ethylpyridine (B127773) (2-EP), diol, or cyano ligands are often employed. encyclopedia.pubchromatographyonline.com These phases can engage in multiple interaction modes, including hydrogen bonding and dipole-dipole interactions, which are crucial for retaining and resolving polar aromatic acids. encyclopedia.pub

Mobile Phase Composition: The mobile phase in SFC typically consists of supercritical CO2 and a polar organic co-solvent, most commonly methanol (B129727). nih.gov The proportion of the co-solvent can be adjusted to modify the elution strength of the mobile phase. For acidic compounds, which can exhibit poor peak shapes due to interactions with the stationary phase, the addition of a small amount of an acidic additive to the co-solvent is a common strategy. waters.com Additives like formic acid, acetic acid, or trifluoroacetic acid can improve peak symmetry by suppressing the ionization of the carboxylic acid group, thereby reducing tailing. waters.comresearchgate.net The combination of carbon dioxide and an alcohol like methanol creates a slightly acidic mobile phase, and the introduction of a stronger acid can further enhance chromatographic performance for acidic solutes. nih.gov

A hypothetical SFC method for the analysis of this compound could be developed based on these principles. The primary objective would be to achieve a sharp, symmetrical peak with a reasonable retention time, allowing for accurate quantification and isolation if needed.

Below is an interactive data table summarizing potential SFC parameters for the analysis of this compound.

| Parameter | Value | Rationale |

| Column | 2-Ethylpyridine (2-EP) bonded silica | Provides favorable interactions for aromatic and acidic compounds, often yielding good peak shapes without excessive retention. chromatographyonline.com |

| Dimensions | 150 mm x 3.0 mm, 2.7 µm | Standard dimensions for analytical SFC, offering a good balance of efficiency and sample loading capacity. |

| Mobile Phase A | Supercritical CO2 | The primary, non-polar component of the mobile phase. |

| Mobile Phase B | Methanol with 0.1% Formic Acid | Methanol acts as a polar co-solvent to increase elution strength. Formic acid is an additive to improve peak shape for the acidic analyte. researchgate.net |

| Gradient | 5% to 40% B over 5 minutes | A gradient elution is often used in method development to determine the optimal mobile phase composition for elution. |

| Flow Rate | 2.0 mL/min | A typical flow rate for analytical SFC, allowing for rapid analysis. |

| Back Pressure | 150 bar | Maintained to ensure the CO2 remains in a supercritical state. |

| Column Temperature | 40 °C | Temperature is controlled to ensure reproducible chromatography. |

| Detection | UV at 254 nm | Aromatic compounds like this compound strongly absorb UV light, making this a suitable detection method. |

This proposed method would be expected to yield efficient separation and a well-defined chromatographic peak for this compound, enabling its accurate characterization and quantification in various sample matrices. Further optimization of co-solvent percentage, additive concentration, and gradient profile could be performed to fine-tune the separation as needed. waters.com

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic behavior of molecules. These calculations are broadly categorized into ab initio, semi-empirical, and density functional theory methods.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational efficiency. DFT calculations are used to investigate the electronic structure of molecules, providing information about electron distribution and energy levels. For substituted benzoic acids, DFT can be employed to predict their gas-phase acidity and to understand the effect of different substituents on their chemical properties. nih.govmdpi.comresearchgate.net

Hartree-Fock and Semi-empirical Methods for Molecular Property Prediction

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. While computationally more demanding than DFT for similar accuracy in many cases, HF is a valuable tool for calculating molecular geometries and orbital energies. In a computational study of a fluorinated derivative of allopurinol, Hartree-Fock theory was used to investigate molecular geometry, Mulliken charge analysis, and frontier molecular orbitals. emerginginvestigators.org

Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, offer a faster but generally less accurate alternative to ab initio methods and DFT. These methods are particularly useful for large molecules where more rigorous calculations are computationally prohibitive.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While no specific MD simulations for 3-Cyano-2-fluoro-4-methoxybenzoic acid have been identified, this technique could be applied to understand its conformational flexibility. For a molecule with a rotatable carboxylic acid group and a methoxy (B1213986) group, MD simulations could reveal the preferred spatial arrangements of these functional groups and how they might interact with their environment, such as solvent molecules. Studies on other substituted benzoic acids have used MD simulations to understand their self-association in different solvents. ucl.ac.uk

Prediction of Electronic Properties and Spectroscopic Parameters

Computational methods are adept at predicting various electronic properties and spectroscopic parameters that can be compared with experimental data.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. For substituted benzoic acids, the nature and position of the substituents significantly influence the energies of the HOMO and LUMO and, consequently, the molecule's reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for Substituted Benzoic Acids

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Benzoic Acid | -7.5 | -1.2 | 6.3 |

| 4-Nitrobenzoic Acid | -8.2 | -2.5 | 5.7 |

| 4-Aminobenzoic Acid | -6.8 | -0.9 | 5.9 |

Note: The data in this table is illustrative and not specific to this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. Different colors on the MEP map indicate different potential values: red typically represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and the nitrogen of the cyano group, and positive potential around the acidic hydrogen of the carboxyl group.

Theoretical Prediction of Spectroscopic Signatures (e.g., NMR, IR)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules like this compound, offering a theoretical baseline that complements experimental data. Methods such as Density Functional Theory (DFT) are instrumental in elucidating the electronic structure, which in turn governs how the molecule interacts with electromagnetic radiation in various spectroscopic techniques. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net This approach calculates the magnetic shielding tensors for each nucleus. The chemical shifts (δ) are then determined by referencing these calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted ¹H NMR spectrum for this compound would show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical environment of each proton, influenced by the electronegativity of adjacent fluorine, cyano, and methoxy groups, dictates its specific chemical shift. Similarly, the ¹³C NMR spectrum would reveal unique resonances for each carbon atom in the molecule, including the aromatic carbons, the cyano carbon, the methoxy carbon, and the carboxyl carbon.

Illustrative Predicted NMR Data for this compound

This table is a theoretical representation based on computational modeling principles. Actual experimental values may vary.

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -COOH | 11.0 - 13.0 | C=O | 165 - 170 |

| Ar-H (C5-H) | 7.8 - 8.1 | Ar-C-F | 158 - 162 (d) |

| Ar-H (C6-H) | 7.0 - 7.3 | Ar-C-O | 155 - 159 |

| -OCH₃ | 3.9 - 4.1 | Ar-C-COOH | 125 - 130 |

| Ar-CH | 115 - 120 | ||

| C≡N | 114 - 118 | ||

| Ar-C-CN | 100 - 105 | ||

| -OCH₃ | 55 - 60 |

(d) indicates a doublet due to C-F coupling.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's normal modes. DFT calculations can predict the frequencies and intensities of these vibrations. researchgate.net For this compound, key predicted absorption bands would correspond to the stretching vibrations of its primary functional groups. These theoretical spectra are crucial for assigning experimental bands and understanding the molecule's vibrational properties. nih.govresearchgate.net

Illustrative Predicted IR Data for this compound

This table is a theoretical representation based on computational modeling principles. Actual experimental values may vary.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2800 - 3300 | O-H stretch | Carboxylic Acid |

| 2220 - 2240 | C≡N stretch | Cyano |

| 1700 - 1730 | C=O stretch | Carboxylic Acid |

| 1600 - 1620 | C=C stretch | Aromatic Ring |

| 1250 - 1300 | C-O stretch | Aryl Ether |

| 1100 - 1150 | C-F stretch | Aryl Fluoride (B91410) |

Rational Design of Chemical Analogues (Focus on structural and electronic modifications)

The rational design of analogues of this compound involves strategic structural and electronic modifications to modulate its physicochemical and potential biological properties. The existing scaffold, featuring a benzoic acid core with cyano, fluoro, and methoxy substituents, offers multiple points for alteration. These modifications are guided by computational analysis and an understanding of structure-activity relationships (SAR) derived from similar chemical series. nih.govmdpi.com

The primary goals of analogue design often include optimizing interactions with biological targets, improving metabolic stability, or enhancing solubility. nih.gov The electronic nature of the aromatic ring is a key determinant of its reactivity and interaction capabilities.

Structural Modifications:

Modification of the Carboxylic Acid Group: The carboxylic acid can be converted into esters, amides, or other bioisosteres to alter polarity, hydrogen bonding capacity, and metabolic stability. For instance, converting it to an N-methyl amide could change its acceptor/donor profile and introduce metabolic stability.

Positional Isomerism: The positions of the fluoro, cyano, and methoxy groups can be altered to probe different regions of a potential binding pocket. For example, moving the fluoro group to the C-6 position would significantly change the electronic distribution and steric profile of the molecule.

Replacement of Substituents: The existing substituents can be replaced with other functional groups to fine-tune properties. The methoxy group could be replaced with larger alkoxy groups to explore steric effects or with a hydroxyl group to introduce a new hydrogen bond donor. The cyano group, a potent electron-withdrawing group and hydrogen bond acceptor, could be replaced with other groups like a nitro or trifluoromethyl group to modulate electronic properties.

Electronic Modifications:

The design of such analogues is often informed by computational docking studies and quantitative structure-activity relationship (QSAR) models to predict how proposed changes will affect a desired outcome.

Table of Potential Analogues and Design Rationale

| Analogue | Type of Modification | Rationale |

| Methyl 3-cyano-2-fluoro-4-methoxybenzoate | Structural (Carboxyl) | Increase lipophilicity; serve as a prodrug. |

| 3-Cyano-2-fluoro-4-methoxybenzamide | Structural (Carboxyl) | Alter hydrogen bonding properties; improve metabolic stability. |

| 3-Cyano-2,6-difluoro-4-methoxybenzoic acid | Structural & Electronic | Increase electron-withdrawing character; probe for halogen bonding. |

| 3-Cyano-2-fluoro-4-hydroxybenzoic acid | Structural & Electronic | Introduce a hydrogen bond donor; alter solubility and pKa. |

| 2-Fluoro-4-methoxy-3-(trifluoromethyl)benzoic acid | Structural & Electronic | Replace cyano with a bioisostere to modify electronics and steric profile. |

Role As a Versatile Synthetic Building Block

Utility in the Synthesis of Complex Organic Molecules

There is a notable absence of published research specifically detailing the use of 3-Cyano-2-fluoro-4-methoxybenzoic acid as a key intermediate in the total synthesis of complex natural products or other intricate organic molecules. While the individual functional groups are commonly employed in synthetic strategies, the collective utility of this specific compound is not yet illustrated in the literature.

Strategic Importance for Introducing Fluorine and Cyano Moieties into Target Structures

The introduction of fluorine and cyano groups is a critical strategy in modern drug discovery. Fluorinated benzoic acids and cyanobenzonitriles are frequently used as precursors for this purpose. Theoretically, this compound could serve as an efficient vehicle for introducing these functionalities simultaneously. However, specific studies or reaction protocols that demonstrate its strategic application for this purpose are not currently available.

Integration into Diverse Aromatic and Heterocyclic Scaffolds

The development of novel aromatic and heterocyclic compounds is a cornerstone of pharmaceutical and materials science research. The functional groups present on this compound make it a plausible candidate for the synthesis of a variety of substituted benzenes, as well as more complex fused ring systems and heterocyclic structures. For instance, the carboxylic acid could be used in coupling reactions, while the cyano group could participate in cyclization reactions to form nitrogen-containing heterocycles. Nevertheless, published examples of its successful integration into such scaffolds could not be identified.

Applications in Advanced Materials Science Research

Precursor in Polymer Synthesis and Modification

While direct polymerization of 3-Cyano-2-fluoro-4-methoxybenzoic acid is not documented, its structural motifs are integral to the synthesis of high-performance polymers. Benzoic acid derivatives are common monomers in the production of aromatic polyesters and polyamides. The carboxylic acid group of this compound could readily undergo esterification or amidation reactions with appropriate co-monomers to be incorporated into a polymer backbone.

For instance, novel ring-disubstituted octyl phenylcyanoacrylates, which share the cyano and fluoro-methoxy substituted phenyl ring, have been synthesized and copolymerized with styrene. This indicates that the functionalities present in this compound are compatible with polymerization processes, suggesting its potential as a monomer for creating functional polymers with tailored properties.

Intermediate in Liquid Crystal Development and Characterization

The development of liquid crystals often involves molecules with a rigid core and flexible terminal groups. Benzoic acid derivatives are frequently used as part of the rigid core structure. The presence of polar groups like cyano (CN) and fluoro (F) is particularly significant in influencing the mesomorphic (liquid crystalline) properties.

Research on fluoro-substituted liquid crystals has shown that these compounds generally exhibit excellent properties such as low viscosity and high specific resistance. For example, 4-cyano-3-fluorophenyl 3-(4-hexoxy-3-methoxyphenyl)-acrylic acid ester has been synthesized to study the effect of lateral fluorine and terminal cyano group substitution on liquid crystal behavior. Given its structure, this compound could serve as a key intermediate in the synthesis of new liquid crystalline compounds, where its distinct substitution pattern would be expected to influence the resulting material's phase behavior and electro-optical response.

Contribution to Optoelectronic Materials Development

The field of optoelectronics relies on materials that can interact with light and electricity. The functional groups present in this compound are known to be beneficial for such applications. Donor-acceptor (D-A) type polymers, which are crucial for organic solar cells and light-emitting diodes, often incorporate units with strong electron-withdrawing groups.

Studies on quinoxaline-based polymers have demonstrated that the incorporation of fluorine and cyano substituents significantly impacts the photovoltaic properties of the resulting materials. These groups help to tune the energy levels (HOMO/LUMO) of the polymer, which is critical for efficient charge separation and transport in solar cells. Although not directly using the subject compound, this research highlights the importance of its functional groups in designing materials for optoelectronic applications. Therefore, polymers derived from this compound would be expected to possess interesting optoelectronic properties.

Influence of Fluorine and Cyano Substituents on Material Electronic Properties

The electronic properties of organic materials are heavily influenced by the presence of electron-donating and electron-withdrawing substituents. The fluorine atom and the cyano group are both strongly electron-withdrawing, and their presence on an aromatic ring significantly alters the electronic landscape of the molecule.

In donor-acceptor polymers, these groups are used to lower the HOMO and LUMO energy levels of the acceptor unit. This tuning of energy levels affects the optical bandgap of the polymer and its performance in electronic devices. For example, in a comparative study of two-dimensional quinoxaline-based polymers, the polymer with a fluorine substituent showed a maximum power conversion efficiency of 7.48%, while the one with a cyano substituent was limited to 3.52%, indicating that the type of electron-withdrawing group has a profound effect on device performance. The combination of both a fluorine and a cyano group, as seen in this compound, offers a nuanced way to manipulate the electronic properties of any resulting material.

Below is a table summarizing the typical effects of the key functional groups of this compound on material properties.

| Functional Group | Property Influence | Application Relevance |

| Cyano (-CN) | Strong electron-withdrawing nature, enhances dipole moment, promotes specific intermolecular interactions. | Lowers LUMO energy level for better electron injection/transport in optoelectronics; induces high polarity in liquid crystals. |

| Fluoro (-F) | High electronegativity, strong electron-withdrawing effect, small size, enhances thermal and chemical stability. | Modulates electronic properties, improves solubility, enhances stability in polymers and optoelectronic materials; reduces viscosity in liquid crystals. |

| Methoxy (B1213986) (-OCH₃) | Electron-donating group (by resonance), influences molecular packing and solubility. | Can raise the HOMO energy level, affecting the bandgap; improves processability of polymers. |

| Carboxylic Acid (-COOH) | Reactive site for polymerization (esterification, amidation), promotes hydrogen bonding. | Enables incorporation into polymer backbones (e.g., polyesters, polyamides); can influence self-assembly in supramolecular structures. |

Applications in Agrochemical Research

Role in Herbicide and Pesticide Development through Chemical Synthesis

There is no specific information available in public research databases or patent filings that details the use of 3-Cyano-2-fluoro-4-methoxybenzoic acid as a direct precursor or intermediate in the synthesis of commercial or developmental herbicides and pesticides. The synthesis of agrochemicals often involves complex, multi-step processes where various substituted benzoic acids serve as key building blocks. However, the specific synthetic routes employing this particular compound for creating active herbicidal or pesticidal ingredients have not been published.

Impact of Fluorine and Cyano Substituents on Agrochemical Physicochemical Properties

While there is no specific data on this compound, the general impact of its key functional groups on the properties of agrochemicals is well-established. The introduction of fluorine and cyano substituents into active molecules is a common strategy in agrochemical design to enhance efficacy and stability.

Fluorine Substituents: The presence of a fluorine atom can significantly alter a molecule's physicochemical properties. researchgate.net Its high electronegativity often increases metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes. nih.govcapes.gov.br This can lead to longer persistence and greater efficacy of the agrochemical. Furthermore, fluorine can modulate the acidity (pKa) of nearby functional groups and increase the lipophilicity of a molecule, which can improve its ability to penetrate biological membranes, such as the waxy cuticle of plant leaves or the exoskeleton of insects. capes.gov.br The strategic placement of fluorine is a key element in creating modern crop protection products with optimal efficacy and environmental safety profiles. nih.govbohrium.com

Cyano (Nitrile) Substituents: The cyano group (–C≡N) is a strong electron-withdrawing group that can significantly influence a molecule's electronic properties and binding affinity to target enzymes or receptors. nih.gov In some classes of insecticides, such as neonicotinoids, the cyano group is crucial for their mode of action, enhancing their interaction with insect nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The cyano group can also serve as a bioisostere for other functional groups, like a carbonyl or a halogen, allowing chemists to fine-tune a molecule's properties while retaining its biological activity. researchgate.net Compounds containing the cyano group are utilized in various pesticides.

The combined effects of these substituents in a single molecule like this compound would theoretically make it a valuable scaffold in agrochemical synthesis. The interplay between the electron-withdrawing fluorine and cyano groups and the electron-donating methoxy (B1213986) group on the benzoic acid ring creates a unique electronic and steric profile. This profile could be exploited to achieve desired levels of lipophilicity, metabolic stability, and target-site interaction in a final agrochemical product. However, without specific research utilizing this compound, its precise influence remains theoretical.

Below is a table summarizing the general effects of these substituents on agrochemical properties.

| Substituent | General Physicochemical Impact | Potential Benefit in Agrochemicals |

| Fluorine (-F) | High electronegativity, increases metabolic stability, modulates acidity (pKa), often increases lipophilicity. | Enhanced biological efficacy, improved membrane penetration, longer persistence in the target environment. researchgate.netcapes.gov.br |

| Cyano (-C≡N) | Strong electron-withdrawing properties, acts as a hydrogen bond acceptor, can serve as a bioisostere. | Increased binding affinity to target proteins, modulation of electronic properties for specific modes of action. nih.govresearchgate.net |

Future Research Perspectives and Emerging Trends

Exploration of Novel Green Synthetic Pathways

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to develop more sustainable and environmentally benign processes. Future research on 3-Cyano-2-fluoro-4-methoxybenzoic acid is expected to focus on developing greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current synthetic strategies for analogous cyanobenzoic acid derivatives often rely on multi-step procedures that may involve harsh reagents and generate significant waste. mdpi.com Emerging trends suggest a shift towards more eco-friendly alternatives. For instance, the use of electrochemical methods for the carboxylation of precursors using CO2 as a C1 source presents a promising green approach. mdpi.com This strategy could potentially be adapted for the synthesis of this compound, offering a more sustainable alternative to traditional methods.

Another area of exploration is the use of safer and more efficient fluorinating agents. While the synthesis of sulfonyl fluorides has seen advancements with the use of less toxic reagents, similar principles can be applied to the synthesis of fluorinated benzoic acids. eurekalert.org Research into solid-phase synthesis, potentially accelerated by microwave irradiation, could also lead to higher yields and easier purification, further contributing to the green credentials of the synthesis of this compound and its derivatives. mdpi.org

| Green Synthesis Approach | Potential Advantages for this compound |

| Electrochemical Carboxylation | Utilization of CO2 as a renewable C1 source, reduced use of hazardous reagents. |

| Use of Novel Fluorinating Agents | Improved safety profile, higher efficiency, and selectivity. |

| Microwave-Assisted Synthesis | Accelerated reaction times, increased yields, and enhanced energy efficiency. |

| Catalytic C-H Activation/Functionalization | Direct and atom-economical introduction of functional groups, reducing synthetic steps. |

Development of Integrated Analytical and Computational Workflows